2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 931968-31-9
VCID: VC4902654
InChI: InChI=1S/C22H16ClN3O4/c1-27-16-8-4-15(5-9-16)25-21-19(12-24)26-22(30-21)20-11-10-18(29-20)13-28-17-6-2-14(23)3-7-17/h2-11,25H,13H2,1H3
SMILES: COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Molecular Formula: C22H16ClN3O4
Molecular Weight: 421.84

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

CAS No.: 931968-31-9

Cat. No.: VC4902654

Molecular Formula: C22H16ClN3O4

Molecular Weight: 421.84

* For research use only. Not for human or veterinary use.

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile - 931968-31-9

Specification

CAS No. 931968-31-9
Molecular Formula C22H16ClN3O4
Molecular Weight 421.84
IUPAC Name 2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C22H16ClN3O4/c1-27-16-8-4-15(5-9-16)25-21-19(12-24)26-22(30-21)20-11-10-18(29-20)13-28-17-6-2-14(23)3-7-17/h2-11,25H,13H2,1H3
Standard InChI Key MNIKUYLNIFCTQB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N

Introduction

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring and an oxazole ring, along with various aromatic substituents that enhance its chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis

The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile typically involves a multi-step process. It begins with the formation of a furan ring, introduction of the chlorophenoxy group, and cyclization to create the oxazole ring. The synthesis may require specific reaction conditions, such as temperature control and solvent choice, to optimize yields and purity. Catalysts can also be employed to enhance reaction efficiency.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation and reduction. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions are crucial for achieving desired outcomes, often requiring specific solvents and temperatures.

Reaction Types and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral
ReductionSodium borohydrideAnhydrous solvents
SubstitutionSodium methoxideBase present

Applications in Medicinal Chemistry

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is classified as an oxazole derivative, which is known for its diverse biological activities, including antibacterial and anticancer properties. The mechanism of action involves interaction with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function.

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